Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Catalog No.
S14348426
CAS No.
77952-77-3
M.F
C14H15N5O6S
M. Wt
381.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)...

CAS Number

77952-77-3

Product Name

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

IUPAC Name

2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

InChI

InChI=1S/C14H15N5O6S/c1-8-16-13(19(23)24)14(26-7-12(15)20)17(8)6-9-3-4-11(25-2)10(5-9)18(21)22/h3-5H,6-7H2,1-2H3,(H2,15,20)

InChI Key

XQUIWHSINICZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(=O)N)[N+](=O)[O-]

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a chemical compound with the CAS number 77952-77-3. Its molecular formula is C14H15N5O6S, and it has a molecular weight of approximately 381.36 g/mol. This compound features an acetamide functional group attached to a thioether, which connects to a substituted imidazole ring. The presence of the 4-methoxy-3-nitrophenyl moiety contributes to its unique chemical properties and potential biological activity .

The chemical reactivity of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of various functional groups. The thioether linkage can undergo oxidation to form sulfoxides or sulfones under specific conditions. Additionally, the nitro group can be reduced to an amine, which may alter the compound's biological activity significantly .

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Compounds with similar structures have been studied for their antibacterial and antifungal properties. The imidazole ring is known for its role in enzyme inhibition and as a scaffold for various bioactive molecules, suggesting that this compound may interact with biological targets such as enzymes or receptors .

The synthesis of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- can be achieved through several methods:

  • Thioether Formation: Reacting a suitable thiol with an imidazole derivative that contains an electrophilic site.
  • Nitration and Methylation: Introducing the nitro group followed by methylation of the aromatic ring to obtain the desired substituents.
  • Acetamide Formation: The final step involves acylating the amine with acetic anhydride or acetyl chloride to form the acetamide group.

Each synthetic route must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography .

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Biological Research: As a tool for studying enzyme mechanisms and protein interactions.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies involving Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically focus on its binding affinity to various biological targets. These studies may utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.
  • In vivo Studies: To assess pharmacokinetics and therapeutic potential in animal models .

Several compounds share structural similarities with Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Methoxybenzyl)-4-nitroimidazoleNot availableLacks thioether; simpler structure
3-(1H-Imidazol-1-Ylmethyl)anilineNot availableContains an amine instead of acetamide
1-Ethyl-2-methyl-4-nitroimidazoleNot availableEthyl substitution; different biological properties
2-Methylimidazole derivativesNot availableVaried substituents affecting reactivity

The uniqueness of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- lies in its complex structure combining multiple active groups that may enhance its bioactivity compared to simpler analogs .

Regioselective nitration of imidazoles remains a cornerstone for accessing pharmacologically relevant nitroimidazole derivatives. The inherent electronic asymmetry of the imidazole ring—with varying C–H bond acidities and electron densities at positions 2, 4, and 5—demands tailored nitration protocols to achieve positional control.

Electronic and Steric Influences on Nitration Patterns

The C-2 position of imidazoles exhibits the highest acidity due to proximity to the N-3 lone pair, making it susceptible to electrophilic attack under basic conditions. Conversely, the C-5 position is more nucleophilic, favoring electrophilic substitution in acidic media. For example, nitration of 2-isopropylimidazole under strongly acidic conditions (HNO₃/H₂SO₄) predominantly yields 4(5)-nitro derivatives, whereas nitronium tetrafluoroborate in aprotic solvents favors C-4 nitration. This dichotomy highlights the role of protonation states: protonated imidazoles direct nitration to C-4/C-5, while free bases or anions favor C-2.

Protecting Group Strategies for Directed Functionalization

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a critical tool for regioselective functionalization. By protecting N-1, SEM-imidazoles undergo palladium-catalyzed C-5 arylation with aryl halides, achieving >7:1 selectivity over C-2. Subsequent SEM transposition to N-3 (“SEM-switch”) unlocks reactivity at C-4, enabling sequential functionalization (e.g., 2 → 5 in Figure 3C of ). This approach allows systematic construction of 2,4,5-triarylimidazoles, a scaffold directly relevant to the target acetamide derivative’s imidazole core.

Nitration Methodologies for 2-Nitroimidazoles

Synthesis of 2-nitroimidazoles often begins with 2-aminoimidazole precursors. Diazotization using NaNO₂/HBF₄, followed by nitration with Cu(NO₃)₂, affords 2-nitroimidazoles in yields exceeding 60%. Alternative routes employ oxidative nitration with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous media, avoiding harsh acids. For the target compound, introducing the 4-nitro group likely follows C-5 functionalization, leveraging the SEM-switch to reposition the SEM group and activate C-4 for nitration.

Thioacetamide Bridging Techniques in Heterocyclic Systems

The thioacetamide bridge in Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- necessitates robust C–S bond-forming methodologies. Two predominant strategies exist: nucleophilic thiol-displacement and transition-metal-catalyzed couplings.

Nucleophilic Thiolation of Halogenated Intermediates

Electron-deficient aryl halides, such as 5-bromoimidazoles, react readily with thioacetamide anions (CH₃C(=O)NH⁻) in polar aprotic solvents. For example, treatment of 5-bromo-1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazole with thioacetamide/K₂CO₃ in DMF at 80°C yields the thioether linkage with >75% efficiency. This method benefits from compatibility with nitro groups, which stabilize the transition state through electron withdrawal.

Palladium-Catalyzed C–S Cross-Coupling

Palladium complexes (e.g., Pd(OAc)₂/Xantphos) enable coupling of thioacetamide with arylboronic acids or halides. However, competing side reactions—such as oxidative homocoupling of thiols—require careful optimization. Recent advances using Buchwald-Hartwig conditions (Pd₂(dba)₃, BrettPhos) with Cs₂CO₃ in toluene have achieved C–S bond formation in yields up to 82% for analogous imidazole-thioether systems.

Positional Isomer Control in Poly-Substituted Aromatic Moieties

The 4-methoxy-3-nitrophenyl moiety in the target compound exemplifies the challenges of achieving orthogonal substitution patterns on aromatic rings. Key considerations include:

Directed Ortho-Methoxylation

Introducing the methoxy group at C-4 of the phenyl ring demands directed metalation strategies. Utilizing a nitro group as a directing group, methoxylation via Cu(I)-catalyzed coupling with MeOH under oxidative conditions (O₂, 100°C) achieves >90% regioselectivity for the para position relative to nitro. Subsequent nitration at C-3 proceeds via mixed acid (HNO₃/H₂SO₄), where the methoxy group’s electron-donating effects deactivate the para position, favoring meta nitration.

Mitigating Nitro Group Migration

Under strongly acidic conditions, nitro groups may migrate between aromatic positions. Stabilization strategies include:

  • Low-Temperature Nitration: Conducting nitration below 0°C suppresses nitro group mobility, as demonstrated in the synthesis of 3-nitro-4-methoxybenzoic acid derivatives.
  • Bulky Protecting Groups: Introducing tert-butyl or SEM groups at sensitive positions reduces steric accessibility, preventing unintended migration.

Catalytic Systems for Nitro Group Introduction and Stabilization

Nitro groups are pivotal for the bioactivity of nitroimidazoles but pose synthetic challenges due to their susceptibility to reduction and decomposition.

Transition Metal-Catalyzed Nitration

Copper nitrate adsorbed on montmorillonite K10 catalyzes regioselective nitration of aryl rings under mild conditions (60°C, 12 h), achieving 85–90% yields with minimal overoxidation. For imidazoles, Pd(OAc)₂/AgNO₃ systems enable directed C–H nitration, though competing N-nitration remains a concern.

Stabilization via Electron-Withdrawing Groups

The electron-withdrawing nature of adjacent substituents (e.g., nitro, sulfonyl) stabilizes nitro groups against reduction. In the target compound, the 4-nitroimidazole core’s electron deficiency is counterbalanced by the 2-methyl group’s electron-donating effects, creating a metastable yet isolable intermediate.

Redox-Active Catalysts for Chemoselective Nitration

Vanadium oxytrifluoride (VOF₃) in trifluoroacetic acid (TFA) selectively nitrates electron-rich arenes without attacking acid-sensitive groups. Applied to 4-methoxyphenyl precursors, this system achieves >95% conversion to 3-nitro-4-methoxyphenyl derivatives, critical for constructing the target compound’s aromatic moiety.

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

381.07430439 g/mol

Monoisotopic Mass

381.07430439 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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